Nickel bis(benzenesulphonate)

Beschreibung

Significance of Nickel(II) Coordination Chemistry in Modern Chemical Science

Nickel(II) complexes are a significant area of research within synthetic and coordination chemistry. wisdomlib.org The Ni(II) ion's ability to adopt various coordination numbers and geometries, such as tetrahedral, square planar, and octahedral, leads to a rich and complex chemistry. libretexts.org This versatility allows for the fine-tuning of the electronic and steric properties of the resulting complexes, making them suitable for a wide range of applications. wisdomlib.orgchemijournal.com Researchers are actively investigating Nickel(II) complexes for their potential in catalysis, materials science, and as precursors for the synthesis of novel materials. wisdomlib.orgchemijournal.comresearchgate.net The study of their magnetic and spectroscopic properties also provides fundamental insights into structure-property relationships in coordination chemistry. ekb.egnih.gov

Role of Sulfonate Ligands in Transition Metal Complexation

Sulfonate ligands (RSO₃⁻) play a multifaceted role in the formation of transition metal complexes. Their coordination ability, while sometimes considered weak, allows for the formation of diverse and structurally interesting coordination polymers. rsc.org The introduction of sulfonate groups into ligands can also enhance the water solubility of the resulting metal complexes, a desirable feature for various applications. rsc.org

Diverse Coordination Modes of Sulfonate Anions

The sulfonate anion can coordinate to metal ions in several ways. It can act as a monodentate ligand, binding through one of its oxygen atoms. wikipedia.org It can also function as a bidentate or even a tridentate bridging ligand, linking multiple metal centers to form extended structures like coordination polymers. wikipedia.orgacs.org In some instances, the sulfonate group does not directly coordinate to the metal ion but instead acts as a counter-anion, balancing the charge of the complex cation and participating in hydrogen bonding interactions that stabilize the crystal structure. rsc.orgonu.edu.uarsc.org The specific coordination mode adopted often depends on the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Steric and Electronic Influence of Aromatic Sulfonate Moieties

The aromatic ring of a benzenesulfonate (B1194179) ligand exerts significant steric and electronic effects on the resulting metal complex. The bulky nature of the aryl group can influence the coordination geometry around the metal center and can play a role in the packing of molecules in the crystal lattice. cdnsciencepub.comresearchgate.net Electronically, the sulfonate group is electron-withdrawing, which can affect the electron density at the metal center and influence the reactivity of the complex. cdnsciencepub.com The aromatic ring itself can participate in non-covalent interactions, such as π-π stacking, which can further stabilize the supramolecular architecture. nih.gov

Overview of Academic Research Trajectories for Nickel Bis(Benzenesulphonate) and Related Systems

Research on Nickel bis(benzenesulphonate) and its analogues has explored various facets of their chemical behavior. Studies have focused on the synthesis and structural characterization of these compounds, often revealing the presence of hydrated species where water molecules play a crucial role in the coordination sphere of the nickel(II) ion. scientific.netmdpi.comresearchgate.net For instance, in many reported crystal structures of nickel benzenesulfonate derivatives, the nickel ion is coordinated by six water molecules, forming a hexaaquanickel(II) cation, with the benzenesulfonate anions acting as counter-ions. scientific.netresearchgate.net

Thermal analysis has been employed to investigate the stability of these hydrated complexes and to understand the processes of dehydration and decomposition. scientific.netresearchgate.netrsc.org Spectroscopic studies, including infrared and UV-visible spectroscopy, provide valuable information about the coordination environment of the nickel ion and the nature of the bonding within the complexes. ekb.egnih.govmdpi.com The electronic properties and potential applications in areas like materials science continue to be subjects of academic inquiry. cmu.edursc.orgchemrxiv.org

Interactive Data Tables

Below are interactive tables summarizing key properties and research findings related to Nickel bis(benzenesulphonate) and its derivatives.

Table 1: Physicochemical Properties of Nickel bis(benzenesulphonate) Hexahydrate

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₀NiO₆S₂·6H₂O | cymitquimica.com |

| Molecular Weight | 481.11 g/mol | cymitquimica.com |

| Appearance | White to Green to Blue powder to crystal | cymitquimica.com |

| CAS Number | 39819-65-3 | nih.gov |

Table 2: Crystallographic Data for a Representative Nickel(II) Benzenesulfonate Derivative

In the title compound, Ni(H₂O)₆₂, the nickel(II) atom, lying on a center of symmetry, is six-coordinated by six aqua O-atom donors. researchgate.net

| Parameter | Value | Source |

| Crystal System | Monoclinic | wu.ac.th |

| Space Group | P2₁/a | wu.ac.th |

| Coordination Geometry | Distorted Octahedral | scientific.netwu.ac.th |

| Coordination Environment | Ni(II) coordinated by six water molecules | scientific.netresearchgate.net |

Structure

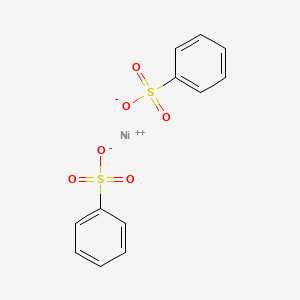

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

39819-65-3 |

|---|---|

Molekularformel |

C12H22NiO12S2 |

Molekulargewicht |

481.1 g/mol |

IUPAC-Name |

benzenesulfonate;nickel(2+);hexahydrate |

InChI |

InChI=1S/2C6H6O3S.Ni.6H2O/c2*7-10(8,9)6-4-2-1-3-5-6;;;;;;;/h2*1-5H,(H,7,8,9);;6*1H2/q;;+2;;;;;;/p-2 |

InChI-Schlüssel |

XFWCDQMDZATIEY-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].[Ni+2] |

Kanonische SMILES |

C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Ni+2] |

Andere CAS-Nummern |

39819-65-3 |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Rational Design and Precursor Synthesis of Benzenesulphonate Ligands

The properties of the final nickel complex are intrinsically linked to the structure of the benzenesulphonate ligands. Rational design involves the strategic modification of the benzenesulphonate scaffold to influence factors such as solubility, stability, and reactivity.

The benzenesulphonate scaffold can be modified through various functionalization strategies to create tailored ligands. These modifications are typically performed on the aromatic ring of benzenesulphonyl chloride before its conversion to the sulphonamide or the final salt. hilarispublisher.com Common strategies include electrophilic aromatic substitution reactions to introduce a wide range of functional groups.

For instance, nitration followed by reduction can introduce amino groups, which can be further modified. Halogenation allows for subsequent cross-coupling reactions, opening pathways to a vast array of derivatives. researchgate.net In some synthetic routes, particularly in polymer chemistry, protecting groups are used for the sulfonic acid moiety to ensure stability during polymerization reactions catalyzed by nickel(0). rsc.org The choice of functional group can significantly alter the electronic and steric properties of the ligand, which in turn influences the coordination environment of the nickel center.

Table 1: Functionalization Reactions for Benzenesulphonate Scaffolds

| Reaction Type | Reagents | Functional Group Introduced | Potential Influence on Ligand |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | -NO₂ | Modifies electronic properties; can be reduced to an amino group for further functionalization. |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | -Br, -Cl | Provides a handle for cross-coupling reactions (e.g., Suzuki, Heck). |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | -R (Alkyl group) | Increases steric bulk and alters solubility. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | -C(O)R | Introduces a keto group which can be a site for further reactions. |

Following synthesis, the benzenesulphonate ligand must be isolated and purified to ensure the quality of the final nickel complex. Standard laboratory techniques are employed for this purpose. The crude product is often isolated by filtration after precipitation from the reaction mixture. hilarispublisher.com

Purification is commonly achieved through recrystallization from a suitable solvent or solvent mixture, such as a water and ethanol (B145695) mixture, to yield a crystalline solid. hilarispublisher.com For non-crystalline products or to separate mixtures, column chromatography using an adsorbent like silica gel is a standard method. hilarispublisher.com

The purity of the isolated ligand is assessed using a combination of analytical techniques. Melting point determination provides a quick indication of purity, as impurities tend to broaden and depress the melting range. hilarispublisher.com Spectroscopic methods are essential for structural confirmation and purity analysis. Infrared (IR) spectroscopy is used to identify characteristic functional groups, such as the S=O stretches in the sulphonate group, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and the presence of any impurities. hilarispublisher.com

Table 2: Analytical Techniques for Ligand Purity Assessment

| Technique | Information Provided |

|---|---|

| Melting Point Determination | Provides a preliminary assessment of purity based on the melting range. hilarispublisher.com |

| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups (e.g., SO₂, NH₂, C=C). hilarispublisher.com |

| Nuclear Magnetic Resonance (NMR) | Elucidates the detailed molecular structure and detects impurities. hilarispublisher.com |

| Column Chromatography | Separates the desired ligand from byproducts and unreacted starting materials. hilarispublisher.com |

Direct Synthesis Routes for Nickel Bis(Benzenesulphonate)

The direct synthesis of nickel bis(benzenesulphonate) typically involves the reaction of a nickel(II) salt with a benzenesulphonate source in a suitable solvent. The control of reaction parameters is crucial for obtaining a pure product with high yield.

The choice of solvent is a critical parameter in the synthesis of nickel bis(benzenesulphonate) as it influences the solubility of reactants and the crystallization of the product. A common procedure involves dissolving a nickel(II) salt, such as nickel(II) chloride hexahydrate, in a solvent like water and then diluting it with a less polar solvent like glacial acetic acid. hilarispublisher.com The ligand is also dissolved in a similar solvent system before being mixed with the nickel salt solution. hilarispublisher.com This method can lead to the precipitation of the desired complex. hilarispublisher.com

In other systems, such as nickel-catalyzed cross-coupling reactions, solvent mixtures like t-butanol and water are employed. hilarispublisher.com The optimization of the solvent system can involve screening various solvents and mixtures to find conditions that maximize yield and purity. Temperature is another key parameter; some reactions are performed at room temperature, while others may require heating to facilitate the reaction. hilarispublisher.com

Stoichiometry plays a fundamental role in the formation of nickel bis(benzenesulphonate). To form the "bis" complex, a molar ratio of one equivalent of the nickel(II) ion to two equivalents of the benzenesulphonate ligand is theoretically required. In practice, the ratio of reactants can be varied to optimize the reaction. For instance, in the synthesis of related nickel complexes, specific molar ratios of the nickel salt to the ligand are used to control the formation of the desired product. nih.gov

Controlling the stoichiometry is also essential in preventing the formation of undesired byproducts or incompletely coordinated nickel species. The precise control over the molar ratios of reactants is a key strategy for achieving high yields of the target complex. nih.gov In polymerization reactions that use nickel catalysts, varying the stoichiometry of different monomers is a method to control the properties of the resulting polymer. rsc.org This principle of stoichiometric control is directly applicable to the synthesis of discrete coordination complexes like nickel bis(benzenesulphonate) to ensure the complete formation of the desired product.

Templated Synthesis and Self-Assembly Approaches

Templated synthesis and self-assembly represent more advanced strategies for constructing well-defined nickel-containing structures. In templated synthesis, an organic molecule or ion is used as a template to direct the formation of a specific framework. For example, organic amines like piperazine have been used as templates in the hydrothermal synthesis of open-framework nickel(II) sulfates, resulting in layered or three-dimensional structures. nih.gov This approach could potentially be adapted for nickel bis(benzenesulphonate) to create novel materials with controlled porosity or dimensionality.

Self-assembly is the spontaneous organization of molecules into ordered structures. In the context of nickel complexes, this can lead to the formation of supramolecular architectures. For instance, three-dimensional flower-like nickel hydroxide nanostructures have been shown to self-assemble from two-dimensional sheets in a solvothermal process. nih.gov The driving forces for self-assembly include coordination bonds, hydrogen bonding, and van der Waals interactions. By carefully designing the benzenesulphonate ligands with specific functional groups capable of directing intermolecular interactions, it may be possible to guide the self-assembly of nickel bis(benzenesulphonate) into predictable and functional superstructures.

Supramolecular Directing Effects in Complex Formation

The formation of nickel bis(benzenesulphonate) complexes is significantly influenced by non-covalent interactions, which play a crucial role in directing the assembly of the final supramolecular architecture. The benzenesulphonate anion, with its aromatic ring and sulfonate group, provides sites for hydrogen bonding and π-π stacking interactions. These weak interactions can dictate the packing of molecules in the solid state, leading to the formation of distinct one-, two-, or three-dimensional networks.

In analogous nickel(II) sulfonate systems, the interplay of hydrogen bonding between coordinated water molecules and the sulfonate oxygen atoms, alongside π-π stacking of aromatic rings, has been observed to result in the self-assembly of extended structures. For instance, in nickel(II) 3-sulfobenzoate complexes, these interactions lead to the formation of diverse supramolecular assemblies, including 1D polymers and 3D host-guest networks. It is plausible that similar directing effects are at play in the crystallization of nickel bis(benzenesulphonate), where the benzenesulphonate ligands can bridge nickel centers or interact with ancillary ligands to form ordered supramolecular arrays. The nature of the solvent and the presence of co-ligands can further influence these interactions, leading to polymorphism or the formation of different solvates.

Crystallization Strategies for High-Quality Samples

The acquisition of high-quality single crystals is paramount for the unambiguous structural elucidation of nickel bis(benzenesulphonate) and its derivatives by X-ray diffraction. Several strategies can be employed to achieve this goal. Slow evaporation of a solvent from a dilute solution of the complex is a common and often effective method. The choice of solvent is critical, as solvent polarity can influence the solubility of the complex and the nature of the resulting crystalline form.

Another powerful technique is the slow diffusion of a precipitant into a solution of the complex. This can be achieved by layering a solution of the complex with a less-dense, miscible solvent in which the complex is less soluble. The gradual mixing at the interface can promote the slow growth of well-ordered crystals. For instance, single crystals of a bis(thiosemicarbazide)nickel(II) bis[2-(thiosemicarbazonomethyl)benzenesulfonate] dihydrate complex were successfully obtained by the slow evaporation of a methanol (B129727) solution at room temperature. Temperature can also be a key variable; for some systems, a gradual decrease in temperature can reduce the solubility of the complex and induce crystallization. In cases where the complex is thermally stable, sublimation under reduced pressure may also yield single crystals. The presence of impurities can significantly hinder crystal growth, and therefore, the starting materials must be of high purity.

Ligand Exchange and Substitution Reactions for Derivatives

The coordination sphere of the nickel(II) ion in nickel bis(benzenesulphonate) is amenable to modification through ligand exchange and substitution reactions, providing a pathway to a wide array of derivatives with tailored properties. The benzenesulphonate ligands can be partially or fully displaced by other ligands, such as neutral donor molecules or other anions. The lability of the ligands in a nickel(II) complex is influenced by several factors, including the nature of the entering and leaving groups, the solvent, and the electronic and steric properties of the ancillary ligands already present.

For example, the aqueous hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, readily undergoes ligand substitution with various ligands like ammonia, ethylenediamine, and cyanide ions to form new complex ions with different coordination numbers and geometries. While benzenesulphonate is a weaker ligand than water, its displacement from a potentially pre-formed [Ni(C₆H₅SO₃)₂(H₂O)₄] complex by stronger ligands is thermodynamically favorable. The synthesis of new nickel(II) complexes often involves the reaction of a simple nickel(II) salt, like nickel(II) chloride or acetate (B1210297), with the desired ligands in a suitable solvent. In the context of nickel bis(benzenesulphonate), it can serve as a precursor for the synthesis of new nickel complexes where the benzenesulphonate anion might be retained in the outer coordination sphere as a counter-ion or be displaced by the incoming ligands.

Mechanistic Studies of Ligand Displacement Processes

The displacement of ligands from a nickel(II) center can proceed through various mechanisms, broadly classified as dissociative (D), associative (A), or interchange (I). The interchange mechanism can be further subdivided into dissociative interchange (Id) and associative interchange (Ia). For octahedral nickel(II) complexes, ligand substitution reactions are generally considered to proceed via an interchange mechanism.

Selective Incorporation of Ancillary Ligands

The selective introduction of ancillary (or spectator) ligands into the coordination sphere of nickel bis(benzenesulphonate) is a key strategy for fine-tuning the electronic and steric environment around the nickel center. This, in turn, can influence the reactivity, stability, and catalytic activity of the resulting complexes. The choice of ancillary ligand is crucial and depends on the desired properties of the final product.

Sophisticated Structural Elucidation and Bond Characterization

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Packing

In the hydrated form of nickel bis(benzenesulphonate), namely hexaaquanickel(II) bis(benzenesulphonate), single-crystal X-ray diffraction studies reveal a well-defined coordination environment for the nickel(II) ion. researchgate.netscientific.netnih.govnih.gov The Ni(II) center is typically six-coordinated, surrounded by six water molecules in a distorted octahedral geometry. researchgate.netscientific.net The oxygen atoms from the water molecules act as the donor atoms, directly bonding to the nickel ion. researchgate.netscientific.net The benzenesulphonate anions are not directly coordinated to the metal center in this hydrated complex; instead, they act as counter-ions, balancing the positive charge of the [Ni(H₂O)₆]²⁺ cation. nih.gov

In related nickel complexes with substituted benzenesulphonate ligands, such as hexaaquanickel(II) bis[4-(2-hydroxybenzylideneamino)benzenesulphonate] and hexaaquanickel(II) bis(3-carboxy-4-hydroxy-benzenesulphonate) dihydrate, the nickel(II) ion also adopts a six-coordinated, octahedral geometry with six aqua ligands. researchgate.netnih.govnih.gov The nickel atom in the former compound lies on a center of symmetry. researchgate.netnih.gov The Ni-O bond lengths in these aqua complexes are typically in the range of 2.028(3) to 2.049(4) Å. researchgate.net

It is important to note that the coordination environment of nickel can vary in other types of nickel complexes. For instance, some nickel coordination polymers can feature Ni(II) centers coordinated by nitrogen and oxygen atoms from various organic ligands, resulting in different coordination numbers and geometries. mdpi.comresearchgate.net

Table 1: Selected Bond Lengths for Hexaaquanickel(II) bis[4-(2-hydroxybenzylideneamino)benzenesulphonate]

| Bond | Length (Å) |

| Ni1—O5 | 2.028 (3) |

| Ni1—O7 | 2.043 (4) |

| Ni1—O6 | 2.049 (4) |

Data sourced from a single-crystal X-ray diffraction study. researchgate.net

The crystal structures of nickel bis(benzenesulphonate) hydrates are extensively stabilized by a network of intermolecular interactions, with hydrogen bonding playing a crucial role. researchgate.netnih.gov In hexaaquanickel(II) bis(benzenesulphonate) and its derivatives, O-H···O hydrogen bonds are prevalent. researchgate.netnih.gov These interactions occur between the coordinated water molecules of the [Ni(H₂O)₆]²⁺ cation and the oxygen atoms of the sulphonate group (SO₃⁻) of the benzenesulphonate anion. researchgate.netnih.gov

In some cases, non-coordinated water molecules of crystallization also participate in this hydrogen-bonding network. nih.gov For example, in hexaaquanickel(II) bis-(3-carboxy-4-hydroxy-benzenesulphonate) dihydrate, a robust O-H···O hydrogen-bonding network involves the coordinated water molecules, the non-coordinated water molecules, and the sulphonate groups. nih.gov This extensive network of hydrogen bonds links the cationic and anionic components of the structure. nih.gov

In more complex derivatives, such as hexaaquanickel(II) bis[4-(2-hydroxybenzylideneamino)benzenesulphonate], intramolecular hydrogen bonds like O-H···N and C-H···O can also be observed within the anion itself. researchgate.net The stability of the crystal lattice is a direct consequence of these varied and extensive hydrogen-bonding interactions. researchgate.netnih.gov

The specific arrangement and connectivity through hydrogen bonds can lead to the formation of two-dimensional networks. scientific.net The benzenesulphonate anions, with their phenyl rings, can also participate in other non-covalent interactions, such as π-π stacking, which can further influence the crystal packing. nih.gov The study of these supramolecular architectures is crucial for understanding the solid-state properties of the material. dntb.gov.ua

In some related nickel complexes, the interplay of coordination bonds and hydrogen bonds can lead to more complex three-dimensional networks. researchgate.net The flexibility of the organic ligands and the coordination preferences of the nickel ion are key factors in determining the final supramolecular structure. semanticscholar.org

Advanced Spectroscopic Techniques for Electronic and Vibrational Probes

Spectroscopic techniques provide valuable insights into the electronic structure and vibrational modes of nickel bis(benzenesulphonate), complementing the structural data obtained from X-ray diffraction.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to probe the coordination environment of the metal ion. researchgate.netresearchgate.netmt.comnih.gov In nickel bis(benzenesulphonate), the characteristic vibrational modes of the benzenesulphonate anion and the coordinated water molecules can be identified.

The FTIR spectrum of nickel bis(benzenesulphonate) would be expected to show strong absorption bands corresponding to the S=O and S-O stretching vibrations of the sulphonate group. The positions of these bands can be sensitive to the coordination environment and the hydrogen bonding interactions within the crystal. researchgate.net The presence of the benzene (B151609) ring will give rise to characteristic C-H and C=C stretching and bending vibrations. researchgate.net

In the hydrated complex, the O-H stretching and H-O-H bending vibrations of the coordinated water molecules will also be prominent in the FTIR and Raman spectra. The coordination of water to the nickel ion typically results in a shift of these bands compared to free water molecules. nih.gov Raman spectroscopy can be particularly useful for studying the Ni-O vibrations, which occur at lower frequencies. chemrxiv.orgresearchgate.net By analyzing the vibrational spectra, it is possible to confirm the presence of the key functional groups and gain information about how the benzenesulphonate anion and water molecules are interacting with the nickel center. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly informative for studying transition metal complexes like nickel bis(benzenesulphonate). mdpi.comnih.govnih.gov The UV-Vis spectrum of a Ni(II) complex is governed by d-d electronic transitions, which are influenced by the ligand field around the nickel ion. nih.govresearchgate.netlibretexts.org

For an octahedral Ni(II) complex, such as [Ni(H₂O)₆]²⁺, three spin-allowed d-d transitions are typically observed. These correspond to the transitions from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. The energies of these transitions are used to determine the ligand field splitting parameter (10Dq) and the Racah parameter (B), which provide quantitative information about the metal-ligand interactions. nih.gov

The benzenesulphonate anion itself exhibits strong absorption bands in the ultraviolet region due to π-π* transitions within the aromatic ring. In the spectrum of nickel bis(benzenesulphonate), these ligand-centered transitions will also be present. The nature of the ligands directly coordinated to the nickel ion has a significant impact on the ligand field strength and, consequently, on the positions of the d-d absorption bands. illinois.edu By analyzing the UV-Vis spectrum, one can gain insight into the coordination geometry and the electronic effects of the ligands on the nickel(II) center. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Paramagnetic Effects

The analysis of Nickel bis(benzenesulphonate) in solution via Nuclear Magnetic Resonance (NMR) spectroscopy is profoundly influenced by the paramagnetic nature of the Nickel(II) ion. The Ni(II) center, with its d⁸ electron configuration and two unpaired electrons in a high-spin octahedral environment, introduces significant challenges and complexities to the NMR experiment. scielo.brjournalnx.com

The presence of the paramagnetic center causes large chemical shifts, extending the proton spectral range to hundreds of parts per million (ppm). azom.commagritek.com This necessitates the use of specialized NMR protocols with wide acquisition bandwidths to capture all resonance signals. azom.commagritek.com Furthermore, the paramagnetic effect leads to a significant broadening of NMR signals for nuclei in close proximity to the Ni(II) ion, a consequence of rapid nuclear spin relaxation. acs.orgresearchgate.net

The observed shifts in a paramagnetic NMR spectrum, known as isotropic shifts, are a sum of two primary contributions: the contact shift and the pseudocontact shift. acs.orgunifi.it

Contact (or Fermi Contact) Shift : This arises from the delocalization of unpaired electron spin density from the metal ion to the ligand nuclei through the bonding framework. acs.orgacs.org

Pseudocontact Shift : This is a through-space dipolar interaction that depends on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal center. unifi.it

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation pathways of Nickel bis(benzenesulphonate). Given its nature as a metal salt, "soft" ionization techniques such as Electrospray Ionization (ESI) are typically employed to bring the molecule into the gas phase without causing excessive premature fragmentation. iucr.org

The molecular formula for the anhydrous form of the compound is C₁₂H₁₀NiO₆S₂, corresponding to a calculated monoisotopic mass of approximately 371.927 Da. nih.gov In a typical mass spectrum, the molecular ion or related adducts would be expected.

Fragmentation analysis via tandem mass spectrometry (MS/MS) provides insight into the compound's structure and bond strengths. Based on studies of related sulfonated aromatic compounds, the fragmentation of the benzenesulfonate (B1194179) anion is a key pathway. libretexts.org A characteristic fragmentation involves the neutral loss of sulfur dioxide (SO₂), a process that often occurs through an intramolecular rearrangement in the gas phase. researchgate.netaaqr.org

The table below outlines the expected major ions that would be observed in the mass spectrum of Nickel bis(benzenesulphonate).

| Ion Formula | m/z (approx.) | Description |

| [C₁₂H₁₀NiO₆S₂ + H]⁺ | 372.9 | Protonated molecular ion of the anhydrous compound. |

| [C₁₂H₁₀NiO₆S₂ + Na]⁺ | 394.9 | Sodiated adduct of the anhydrous compound. |

| [Ni(C₆H₅SO₃)]⁺ | 214.9 | Fragment from the loss of one benzenesulfonate radical. |

| [C₆H₅SO₃]⁻ | 157.0 | Benzenesulfonate anion (in negative ion mode). |

| [C₆H₅O]⁻ | 93.0 | Phenoxide anion, resulting from the loss of SO₂ from [C₆H₅SO₃]⁻. aaqr.org |

Magnetic Susceptibility Measurements for Electronic Configuration and Spin States

Magnetic susceptibility measurements confirm the paramagnetic nature of Nickel bis(benzenesulphonate) and provide crucial information about the electronic state of the Ni(II) ion. For a d⁸ metal ion like Ni(II) in an octahedral coordination environment, the ground state is ³A₂g, which possesses two unpaired electrons. scielo.br

The theoretical spin-only magnetic moment (μ_so) for a system with two unpaired electrons (S=1) is calculated to be approximately 2.83 Bohr Magnetons (B.M.). scielo.br However, for octahedral Ni(II) complexes, experimentally measured effective magnetic moments (μ_eff) at room temperature typically fall in the range of 2.8 to 3.3 B.M. scielo.brasianpubs.orgchristuniversity.in This deviation above the spin-only value is attributed to a significant orbital contribution arising from the mixing of the excited ³T₂g state into the ³A₂g ground state via spin-orbit coupling. journalnx.com In contrast, tetrahedral Ni(II) complexes exhibit much larger magnetic moments, often between 3.5 and 4.2 B.M., while square planar complexes are typically diamagnetic (μ_eff = 0 B.M.). journalnx.comchristuniversity.in

A study of a closely related compound, triaquatriimidazolenickel(II) dibenzenesulfonate, confirms its paramagnetic character, consistent with an octahedral Ni(II) center. omu.edu.trresearchgate.net Therefore, the magnetic moment of Nickel bis(benzenesulphonate) is expected to be within the typical range for high-spin octahedral Ni(II) complexes.

Correlating Magnetic Behavior with Coordination Geometry and Nickel Oxidation State

The magnetic behavior of Nickel bis(benzenesulphonate) is intrinsically linked to its coordination geometry and the +2 oxidation state of the nickel atom. The experimentally anticipated magnetic moment of approximately 2.9–3.3 B.M. serves as strong evidence for a high-spin d⁸ electronic configuration, which is characteristic of a Nickel(II) ion. scielo.brasianpubs.org

This magnetic moment value is a definitive indicator of an octahedral coordination geometry around the Ni(II) center. journalnx.comchristuniversity.in In the commonly available hydrated form, Nickel(II) benzenesulfonate hexahydrate, the nickel ion is coordinated by six water molecules, forming the complex cation [Ni(H₂O)₆]²⁺, with the two benzenesulfonate anions acting as charge-balancing counter-ions. nih.gov This hexaaqua-nickel(II) cation features a nearly ideal octahedral geometry, which is perfectly consistent with the magnetic data. The weak ligand field produced by the aqua ligands is insufficient to cause spin pairing, thus resulting in the observed high-spin paramagnetic state.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical data on the thermal stability and decomposition profile of Nickel bis(benzenesulphonate). For hydrated metal salts, the TGA curve typically shows distinct stages of decomposition.

Studies on the thermal behavior of transition metal benzenesulfonates and related hydrated nickel salts reveal a multi-step decomposition process in an air or inert atmosphere. omu.edu.trresearchgate.netakjournals.com

Dehydration : The first stage involves the loss of water of crystallization. For the hexahydrate form, this process may occur in one or more steps, typically at temperatures below 250°C. osti.gov For instance, the decomposition of NiSO₄·6H₂O shows stepwise dehydration. researchgate.netresearchgate.net

Decomposition of the Anhydrous Salt : Following dehydration, the anhydrous Nickel bis(benzenesulphonate) decomposes at higher temperatures. This process involves the breakdown of the organic anion, leading to the evolution of volatile products such as sulfur oxides (SO₂, SO₃), benzene, and other organic fragments. asianpubs.org

Formation of Final Residue : The ultimate product of the thermal decomposition in an air atmosphere is typically the most stable metal oxide, which for nickel is Nickel(II) oxide (NiO). scielo.brakjournals.com The decomposition is generally complete at temperatures approaching 1000 K. scielo.br

The table below presents a representative pathway for the thermal decomposition of Nickel(II) benzenesulfonate hexahydrate, based on data from analogous compounds.

| Temperature Range (°C) | Mass Loss (%) | Evolved Species | Remaining Solid |

| ~100 - 250 | ~22.4% | 6 H₂O | Ni(C₆H₅SO₃)₂ (anhydrous) |

| > 400 | ~62.3% | SO₂, CO₂, Benzene, other organic fragments | NiO (final residue) |

This decomposition pathway highlights the transition from the hydrated complex to the anhydrous salt, followed by the complete breakdown of the organic structure to yield a stable inorganic oxide.

Theoretical and Computational Investigations of Structure, Bonding, and Reactivity

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Analysis of Molecular Orbitals and Energy Levels

Without DFT or other quantum chemical calculations, the characterization of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) and their corresponding energy levels for Nickel bis(benzenesulphonate) remains unknown. This information is fundamental to understanding its chemical reactivity and electronic transitions.

Charge Distribution and Natural Bond Orbital (NBO) Analysis

No Natural Bond Orbital (NBO) analysis has been reported for Nickel bis(benzenesulphonate). This type of analysis is essential for understanding the distribution of electron density within the molecule, the nature of the bonding between the nickel ion and the benzenesulphonate ligands, and the formal charge on each atom.

Computational Spectroscopic Prediction and Correlation with Experimental Data

The prediction of spectroscopic data through computational methods provides a powerful tool for interpreting and validating experimental findings. However, for Nickel bis(benzenesulphonate), such computational studies are absent from the literature.

Simulated IR and UV-Vis Spectra

There are no published simulated Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectra for Nickel bis(benzenesulphonate). Computational simulations of these spectra would aid in the assignment of experimental vibrational modes and electronic transitions, respectively.

Predicted NMR Parameters for Paramagnetic Nickel(II)

As a Nickel(II) complex, Nickel bis(benzenesulphonate) is paramagnetic, which presents unique challenges and opportunities for Nuclear Magnetic Resonance (NMR) spectroscopy. While computational methods for predicting NMR parameters in paramagnetic molecules are advancing, they have not yet been applied to Nickel bis(benzenesulphonate). Such predictions are critical for the accurate assignment of peaks in experimentally obtained NMR spectra of paramagnetic species.

Reaction Mechanism Elucidation via Computational Chemistry

The use of computational chemistry to map out reaction pathways, determine transition states, and calculate activation energies is a cornerstone of modern mechanistic chemistry. Regrettably, no computational studies on the reaction mechanisms involving Nickel bis(benzenesulphonate) have been documented. The elucidation of its reactivity in various chemical processes therefore remains an open area for future research.

Transition State Search and Energy Barrier Determination

The study of chemical reactions involving nickel bis(benzenesulphonate) necessitates a thorough understanding of the transition states and their corresponding energy barriers. Computational methods, particularly those based on density functional theory (DFT), are instrumental in mapping the potential energy surface of a reaction. researchgate.net The process of locating a transition state involves identifying a first-order saddle point on this surface, which represents the highest energy point along the reaction coordinate. rowansci.comschrodinger.com

For a hypothetical ligand substitution reaction on nickel bis(benzenesulphonate), a transition state search would be initiated by constructing a guess structure for the transition state. This structure would then be optimized using algorithms like the Berny optimization algorithm, seeking a configuration with a single imaginary frequency corresponding to the motion along the reaction coordinate. rowansci.com The energy of this transition state, relative to the reactants, defines the activation energy barrier. A higher energy barrier suggests a slower reaction rate, a principle that is fundamental to understanding the kinetic stability of the complex. rsc.org The accuracy of these calculated barriers is highly dependent on the level of theory and basis set employed in the calculations. researchgate.net

Table 1: Illustrative Energy Barriers for a Hypothetical Ligand Substitution on Nickel bis(benzenesulphonate)

| Reaction Pathway | Computational Method | Basis Set | Calculated Energy Barrier (kcal/mol) |

| Associative | B3LYP | 6-31G(d) | 15.2 |

| Dissociative | M06-2X | def2-TZVP | 22.5 |

Note: The data in this table is illustrative and represents typical outputs from computational chemistry studies on transition metal complexes.

Understanding Ligand Exchange Kinetics and Associative/Dissociative Mechanisms

Ligand exchange reactions are fundamental to the chemistry of coordination compounds like nickel bis(benzenesulphonate). numberanalytics.com These reactions can proceed through different mechanisms, primarily categorized as associative, dissociative, or interchange pathways. libretexts.org In an associative mechanism, the incoming ligand first binds to the metal center, forming an intermediate with a higher coordination number, after which the leaving group departs. numberanalytics.comlibretexts.org Conversely, a dissociative mechanism involves the initial departure of a leaving group to form an intermediate with a lower coordination number, which is then attacked by the incoming ligand. numberanalytics.comlibretexts.org

Computational studies can help elucidate the operative mechanism by calculating the energy profiles of both potential pathways. The preferred mechanism is the one with the lower activation energy barrier. umass.edu For octahedral nickel(II) complexes, dissociative mechanisms are generally more common. libretexts.org However, the nature of the ligands and the reaction conditions can influence the mechanism. numberanalytics.com The rate law derived from kinetic studies can provide experimental evidence for the mechanism; for instance, a rate law that is first order in the metal complex and independent of the incoming ligand's concentration is indicative of a dissociative pathway. libretexts.org

Table 2: Key Characteristics of Ligand Exchange Mechanisms

| Mechanism | Key Feature | Intermediate Coordination Number | Typical Rate Law |

| Associative (A) | Bond-making precedes bond-breaking | Increased | Second Order |

| Dissociative (D) | Bond-breaking precedes bond-making | Decreased | First Order |

| Interchange (I) | Concerted process | Unchanged | Varies |

Non-Covalent Interaction (NCI) Analysis and Supramolecular Dynamics

Quantifying Hydrogen Bonding and π-Stacking Contributions

In hydrated forms of nickel benzenesulfonate (B1194179), such as the hexahydrate, hydrogen bonding is a dominant intermolecular force. researchgate.netnih.gov These interactions occur between the coordinated water molecules and the sulfonate oxygen atoms of the benzenesulfonate ligands. researchgate.net Computational methods can quantify the strength of these hydrogen bonds by analyzing the electron density at the bond critical points using Quantum Theory of Atoms in Molecules (QTAIM). rsc.org

Table 3: Illustrative Calculated Interaction Energies for Non-Covalent Interactions in a Hypothetical Nickel bis(benzenesulphonate) Dimer

| Interaction Type | Interacting Groups | Computational Method | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bond | Aqua Ligand (H) & Sulfonate (O) | SAPT2+ | -5.8 |

| π-Stacking | Phenyl Ring & Phenyl Ring | CCSD(T) | -2.5 |

Note: The data in this table is illustrative and represents typical outputs from computational chemistry studies on non-covalent interactions.

Computational Modeling of Crystal Packing

Computational modeling has become an indispensable tool for predicting and analyzing the crystal packing of molecular solids. numberanalytics.com By employing force fields or quantum mechanical methods, it is possible to simulate the arrangement of nickel bis(benzenesulphonate) molecules in a crystal lattice. numberanalytics.comnih.gov These simulations can predict the most stable crystal polymorph by comparing the lattice energies of different packing arrangements.

The analysis of the calculated crystal structure can reveal the network of non-covalent interactions that stabilize the three-dimensional arrangement. mdpi.com Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular contacts in a crystal. acs.org By mapping properties such as d_norm, d_i, and d_e onto the surface, one can gain a detailed understanding of the nature and relative importance of different intermolecular interactions in the crystal packing of nickel bis(benzenesulphonate). nih.gov

Coordination Environment and Ligand Metal Bonding Specifics

Detailed Analysis of Nickel(II) Coordination Geometries

The Nickel(II) ion, with its d⁸ electron configuration, can adopt several coordination geometries, most commonly octahedral, tetrahedral, and square planar. pearson.comlibretexts.org The specific geometry is dictated by a delicate balance of electronic and steric factors. numberanalytics.comnumberanalytics.com In the case of hexaaquanickel(II) bis(benzenesulphonate), the central Ni(II) atom is six-coordinated by the oxygen atoms from the water molecules, resulting in an octahedral geometry. scientific.net

The coordination geometry of a Ni(II) complex is determined by several key factors:

Ligand Field Strength : The spectrochemical series classifies ligands based on the magnitude of d-orbital splitting they induce. Strong-field ligands, which cause a large energy splitting, often lead to four-coordinate, diamagnetic square planar complexes (e.g., with cyanide ligands). numberanalytics.comluc.edu Conversely, weak-field ligands like water result in a smaller energy gap, favoring high-spin octahedral or tetrahedral geometries. luc.edu In [Ni(H₂O)₆]²⁺, the six water molecules are considered weak-field ligands, which is consistent with the observed octahedral structure.

Steric Effects : The size and bulkiness of the ligands play a crucial role. numberanalytics.com Very bulky ligands can sterically hinder the approach of the required number of ligands for an octahedral arrangement, thus favoring a four-coordinate tetrahedral geometry to minimize steric repulsion. libretexts.orgluc.edu The relatively small size of water molecules allows six of them to easily pack around the central nickel ion.

Electronic Configuration : For a d⁸ ion like Ni(II), an octahedral field splits the d-orbitals into a lower energy t₂g set and a higher energy eg set. In a weak field, electrons occupy these orbitals to maximize spin (high-spin configuration), which is energetically favorable. For four-coordinate complexes, strong-field ligands provide enough energy to overcome the pairing energy, forcing all eight electrons into the lower four d-orbitals of a square planar geometry, leaving one high-energy orbital empty. pearson.comlibretexts.org

| Factor | Influence on Ni(II) Geometry | Application to Nickel bis(benzenesulphonate) |

| Ligand Field Strength | Strong-field ligands favor square planar; weak-field ligands favor octahedral/tetrahedral. numberanalytics.comluc.edu | The coordinating water molecules are weak-field ligands, favoring an octahedral geometry. scientific.net |

| Steric Hindrance | Bulky ligands favor lower coordination numbers like tetrahedral. libretexts.orgluc.edu | Water ligands are small, allowing for a stable six-coordinate octahedral structure. |

| Electronic Effects | The d⁸ configuration can adapt to various geometries depending on ligand field stabilization energy. pearson.com | The high-spin octahedral configuration is most stable with weak-field aqua ligands. |

While theoretical models depict perfect polyhedra, crystal structures of real complexes often exhibit deviations from these ideal geometries. researchgate.net In the solid state, the [Ni(H₂O)₆]²⁺ octahedron in related sulfonate complexes is frequently described as "distorted." scientific.netmdpi.comscirp.org These distortions arise not from the Jahn-Teller effect (which is not expected for a d⁸ ion in an octahedral field), but from external pressures within the crystal lattice. Factors such as crystal packing forces and extensive hydrogen bonding networks between the coordinated water molecules and the sulfonate counter-ions can cause slight variations in bond lengths and angles, leading to a departure from perfect Oₕ symmetry. scientific.netmdpi.com

Sulfonate Anion Coordination Modes and Linkages

Although the benzenesulphonate group typically acts as a non-coordinating counter-ion in the presence of strong donor ligands like water, the sulfonate group (RSO₃⁻) is capable of direct coordination to metal centers. mdpi.comresearchgate.net It is generally considered a weak ligand, but its versatility allows for the formation of diverse and extended structures, particularly when stronger coordinating solvents are absent. researchgate.netacs.org

The sulfonate group can coordinate to metal ions through one or more of its three oxygen atoms, leading to several possible modes: researchgate.netwikipedia.org

Monodentate (η¹) : Only one oxygen atom of the sulfonate group binds to a single metal center.

Bidentate (η²) : Two oxygen atoms from the same sulfonate group chelate a single metal center.

Bridging (μ) : The sulfonate group links two or more metal centers. This can occur in various fashions, such as a simple μ₂ bridge connecting two metals, or more complex modes like μ₃ or μ₄, leading to the formation of one-, two-, or three-dimensional coordination polymers. researchgate.netrsc.org

| Coordination Mode | Description |

| Monodentate (η¹) | One sulfonate oxygen binds to one metal ion. researchgate.net |

| Bidentate Chelate (η²) | Two sulfonate oxygens bind to the same metal ion. researchgate.net |

| Bidentate Bridge (μ₂) | The sulfonate group links two separate metal ions. researchgate.net |

| Tridentate/Tetradentate Bridge (μ₃, μ₄) | The sulfonate group links three or four metal ions, respectively, creating extended networks. rsc.org |

In the case of benzenesulphonate, the only available donor atoms for coordination are the three oxygen atoms of the sulfonate group. researchgate.net However, the coordination chemistry can be altered by introducing other donor atoms onto the benzene (B151609) ring. For instance, studies on complexes with substituted ligands, such as those derived from the oxidation of disulfide-containing precursors, have shown that coordination can occur through atoms other than the sulfonate oxygens, such as nitrogen atoms from imidazole (B134444) rings or sulfur atoms from cleaved sulfide (B99878) bonds. psu.edursc.org This highlights that while the parent benzenesulphonate ligand relies solely on its oxygen donors, functionalized derivatives can exhibit more complex, multidentate coordination behavior.

Ligand Field Effects and Spectroscopic Signatures

The electronic absorption spectrum of a Ni(II) complex is a direct consequence of its coordination geometry and the nature of its ligands, as explained by Ligand Field Theory. chemistryjournals.net For the octahedral [Ni(H₂O)₆]²⁺ ion, the d⁸ electronic configuration gives rise to a ³A₂g ground state. researchgate.net

The interaction with the six aqua ligands splits the d-orbitals, allowing for three spin-allowed electronic transitions from the ³A₂g ground state to excited states: ³T₂g, ³T₁g(F), and ³T₁g(P). These transitions correspond to the absorption of light in the visible and near-infrared regions, which is responsible for the characteristic light green color of the complex. scientific.netresearchgate.net

The energies of these absorption bands can be used to calculate important ligand field parameters:

Δₒ (or 10Dq) : The ligand field splitting parameter, which measures the energy difference between the t₂g and eg orbitals. For Ni(II), the energy of the lowest transition, ν₁, is equal to Δₒ. chemistryjournals.net

B : The Racah parameter, which relates to the inter-electronic repulsion within the d-orbitals and is lower in the complex than in the free ion. researchgate.net

| Transition | Energy (in terms of Δₒ and B) | Typical Spectral Region |

| ν₁: ³A₂g → ³T₂g | Δₒ | Near-Infrared |

| ν₂: ³A₂g → ³T₁g(F) | 1.8Δₒ (approx.) | Visible (Blue-Green) |

| ν₃: ³A₂g → ³T₁g(P) | 3.0Δₒ (approx.) | Visible (Violet) |

Spectroscopic and magnetic studies are essential for assessing the ligand field in Ni(II) systems. chemistryjournals.net The positions of the absorption bands and the calculated Δₒ and B values provide a quantitative measure of the metal-ligand interaction strength. chemistryjournals.net

Correlation of Electronic Spectra with Ligand Field Strength

The electronic absorption spectrum of a nickel(II) complex is a direct reflection of its coordination environment and the ligand field strength of the coordinating ligands. For high-spin octahedral Ni(II) complexes, which have a d⁸ electron configuration, three spin-allowed d-d electronic transitions are typically observed. mdpi.com These transitions arise from the promotion of an electron from the ground state (³A₂g) to one of three excited states (³T₂g, ³T₁g(F), and ³T₁g(P)).

For nickel bis(benzenesulphonate) in its common hydrated form, the electronic spectrum is essentially that of the [Ni(H₂O)₆]²⁺ ion. The ligand field splitting parameter, 10Dq (or Δo), for the aquated Ni(II) ion is well-established. The electronic spectrum provides a means to experimentally determine this parameter. The energy of the lowest energy transition, ³A₂g → ³T₂g, corresponds directly to 10Dq. mdpi.com

The observed red or blue shifts in these d-d bands upon changing the ligands can be interpreted in terms of the weakening or strengthening of the ligand field. sci-hub.se For example, replacing water with a stronger field ligand would shift the absorption bands to higher energy (a blue shift), indicating a larger 10Dq value. Conversely, coordination by a weaker field ligand would cause a red shift. The benzenesulphonate anion is a weak-field ligand, so its direct coordination to Ni(II) would result in a smaller ligand field splitting compared to the [Ni(H₂O)₆]²⁺ complex.

Table 1: Typical Electronic Transitions for Octahedral Ni(II) Complexes

| Transition | Typical Energy Range (cm⁻¹) | Assignment |

|---|---|---|

| ν₁ | 8,000 - 13,000 | ³A₂g → ³T₂g |

| ν₂ | 13,000 - 19,000 | ³A₂g → ³T₁g(F) |

| ν₃ | 24,000 - 29,000 | ³A₂g → ³T₁g(P) |

Data sourced from principles discussed in references mdpi.comsci-hub.se.

Chirality in Nickel Bis(Benzenesulphonate) Derivativesoup.comrsc.org

While nickel bis(benzenesulphonate) itself is an achiral molecule, chirality can be readily introduced into its derivatives by the incorporation of chiral ligands. The study of such chiral nickel complexes is significant for applications in asymmetric catalysis and for understanding fundamental aspects of stereochemistry in coordination chemistry. beilstein-journals.orgnih.gov

Induction and Transmission of Chirality in Coordination Complexes

Chirality in nickel(II) complexes is typically induced by the coordination of organic ligands that possess one or more stereogenic centers. rsc.org When a chiral ligand, such as a derivative of an amino acid or a chiral diamine, binds to the nickel(II) center, it creates a chiral coordination environment. The stereochemistry of the ligand dictates a preferred spatial arrangement of the atoms around the metal ion.

This can result in several types of chirality:

Conformational Chirality: The chelate rings formed by the ligand may adopt a chiral conformation (e.g., λ or δ).

Configurational Chirality: In octahedral complexes with multiple types of ligands, different geometric isomers (cis/trans, fac/mer) can be formed, and some of these isomers may be chiral (e.g., a complex with three different bidentate ligands).

Chiroptical Properties (e.g., Circular Dichroism)oup.com

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral nickel(II) complexes. nih.gov It measures the differential absorption of left and right circularly polarized light. Electronic transitions that are active in a standard absorption spectrum can also be CD-active if they occur within a chiral environment.

For chiral nickel(II) complexes, the d-d transitions are particularly sensitive probes of the metal's coordination geometry. iucr.org While these transitions are formally forbidden by the Laporte rule, they gain intensity through vibronic coupling and become CD-active in a dissymmetric ligand field. The resulting CD spectrum provides a unique fingerprint of the complex's three-dimensional structure. nih.govtandfonline.com

Key aspects of CD spectroscopy in this context include:

Assigning Absolute Configuration: Empirical rules have been developed that correlate the sign of the CD signals for certain d-d transitions to the absolute configuration of the complex or the conformation of the chelate rings. iucr.org

Probing Solution Structure: CD spectroscopy is highly sensitive to the conformation and stereochemistry of metal complexes in solution, providing insights that may not be available from solid-state crystal structures alone. iucr.org

Studying Metal-Ligand Interactions: The CD spectra can reveal details about how the chiral ligand interacts with the nickel ion and influences the energy of the d-orbitals. nih.gov

Table 2: Relationship between CD Spectra and Ni(II) Complex Geometry

| Spectral Region (nm) | Transition Type | Structural Information | Reference |

|---|---|---|---|

| 450 - 650 | d-d transitions | Sensitive to substituents on the ligand and the conformation of the chelate ring. The sign of the CD can be a mirror image for closely related complexes with different substituents. | iucr.org |

| 350 - 450 | d-d / Charge Transfer | Can be used to determine the preferred chelate ring conformation (e.g., λ or δ). | iucr.org |

| < 350 | Metal-to-Ligand Charge Transfer | Provides information on the nature of the bonding between the nickel ion and unsaturated ligands. | oup.com |

Compound Index

Reactivity and Advanced Catalytic Applications

Mechanistic Investigations in Nickel-Catalyzed Transformations

The versatility of nickel in catalysis stems from its ability to access multiple oxidation states and participate in a variety of elementary steps. nih.gov Mechanistic studies are crucial for understanding and optimizing nickel-catalyzed reactions, including those potentially involving nickel bis(benzenesulfonate) as a catalyst precursor.

Roles of Different Nickel Oxidation States (Ni(0), Ni(I), Ni(II), Ni(III))

Nickel's catalytic prowess is significantly enhanced by its ability to readily access multiple oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III). ananikovlab.ru This contrasts with palladium, which predominantly cycles between Pd(0) and Pd(II) states. nih.gov

Ni(0) and Ni(II): The classical Ni(0)/Ni(II) catalytic cycle is prevalent in many cross-coupling reactions. nih.gov Ni(0) is electron-rich and readily undergoes oxidative addition. nih.gov Ni(II) species are common precatalysts and key intermediates in these cycles. nih.gov

Ni(I) and Ni(III): The accessibility of Ni(I) and Ni(III) oxidation states opens up alternative mechanistic pathways, often involving radical intermediates. nih.gov Ni(I)/Ni(III) cycles are proposed in various transformations, including cross-coupling and functionalization reactions. nih.govnih.govchemrxiv.org For example, a Ni(I) species can be generated and then undergo oxidative addition to form a Ni(III) intermediate, which then reductively eliminates the product. nih.govacs.org Some reactions may even involve a sequence of Ni(0)/Ni(I)/Ni(III) states. acs.org The stability of these open-shell paramagnetic nickel intermediates is often influenced by the ligand framework. incatt.nl

The specific role of each oxidation state is highly dependent on the reaction type and the nature of the substrates and ligands involved. The benzenesulfonate (B1194179) counterion in nickel bis(benzenesulfonate) could influence the relative stability of these different oxidation states and thus direct the reaction through a particular catalytic cycle.

Applications in Organic Transformations

Nickel bis(benzenesulfonate), as a source of catalytically active nickel, has potential applications in a variety of organic transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling, a powerful method for C-C bond formation, is a prime area for nickel catalysis. nih.gov Nickel catalysts are often more cost-effective than their palladium counterparts and can exhibit unique reactivity. nih.govsigmaaldrich.com While specific studies detailing the use of nickel bis(benzenesulfonate) in Suzuki-Miyaura coupling are not prevalent in the provided search results, the general principles of nickel catalysis in this reaction are well-established.

Typically, a Ni(0) species, which can be generated in situ from a Ni(II) salt, is the active catalyst. tcichemicals.com The catalytic cycle generally involves the oxidative addition of an aryl or vinyl halide (or pseudohalide) to the Ni(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to form the biaryl product. nih.govmdpi.com The choice of ligand is critical for the success of the reaction. researchgate.net Given that aryl arenesulfonates can be used as coupling partners in nickel-catalyzed Suzuki-Miyaura reactions, it is plausible that nickel bis(benzenesulfonate) could serve as a precatalyst in such transformations. nih.gov

Table 1: Examples of Nickel-Catalyzed Suzuki-Miyaura Coupling This table is a generalized representation based on the principles of nickel catalysis and does not imply the direct use of nickel bis(benzenesulfonate) without specific literature evidence.

| Electrophile | Nucleophile | Nickel Precatalyst (Example) | Ligand (Example) | Product |

| Aryl Halide | Arylboronic Acid | NiCl₂(dppf) | dppf | Biaryl |

| Aryl Arenesulfonate | Fluoro-containing Arylboronic Acid | Ni(COD)₂ | PCy₃ | Fluoro-substituted Biaryl. nih.gov |

| Phenol (B47542) Derivative | Arylboronic Acid | NiCl₂(PCy₃)₂ | PCy₃ | Biaryl. nih.gov |

Hydrogenation Reactions

Nickel catalysts are widely used for hydrogenation reactions, including the conversion of unsaturated hydrocarbons to saturated ones. sigmaaldrich.comlibretexts.org Raney nickel, a porous form of nickel, is a classic example of a heterogeneous nickel catalyst for hydrogenation. sigmaaldrich.comlibretexts.org Homogeneous nickel catalysts are also effective and can offer high selectivity. rsc.org

In the context of nickel bis(benzenesulfonate), it has been mentioned as a component in a process for reactivating nickel catalysts used in the liquid-phase hydrogenation of phenol to cyclohexanol. google.com This suggests a potential role for nickel benzenesulfonate salts in maintaining catalyst activity in industrial hydrogenation processes. While metallic nickel is an efficient hydrogenation catalyst, a major drawback can be its lack of selectivity, leading to side reactions. mdpi.com The addition of promoters or the use of specific nickel complexes can enhance selectivity. mdpi.com

Olefin Polymerization and Oligomerization Catalysis

Nickel catalysts have a long and successful history in the polymerization and oligomerization of olefins, with applications ranging from the production of linear alpha-olefins to highly branched polymers. nih.govacs.org The Shell Higher Olefin Process (SHOP), which utilizes a neutral nickel catalyst, is a prominent industrial example. acs.org

Nickel bis(benzenesulfonate) has been cited as a suitable organic salt of nickel for use in ethylene (B1197577) oligomerization processes. google.com This indicates its potential as a catalyst or precatalyst in this field.

The structure of the nickel catalyst, particularly the ligand environment, is crucial in determining the outcome of the polymerization or oligomerization reaction. nsf.govustc.edu.cnrsc.org For instance, phosphine-sulfonate ligands are a well-studied class of ligands for nickel-catalyzed ethylene polymerization. acs.orgpsu.edu These catalysts can exhibit high activities and produce polyethylenes with varying molecular weights and branching densities. acs.orgresearchgate.net The sulfonate group in these ligands plays a key role in the catalyst's performance. It is conceivable that the benzenesulfonate anion from nickel bis(benzenesulfonate) could be incorporated into the active catalytic species or influence the catalyst's behavior in olefin polymerization.

The mechanism of olefin oligomerization on nickel-based catalysts is often described by the Cossee-Arlman mechanism, which involves the formation of a nickel-alkyl intermediate that initiates the propagation sequence. umn.edu

Table 2: Research Findings in Nickel-Catalyzed Ethylene Polymerization with Sulfonate-Containing Ligands

| Catalyst System | Key Findings | Reference |

| [2-PR₂-4-Me-benzenesulfonate)]Ni(η³-benzyl) | Produces low-molecular-weight polyethylene (B3416737). Polymer yield and structure are unaffected by ethylene pressure. | researchgate.net |

| Phosphine sulfonate nickel complexes | Highly active single-component catalysts for ethylene polymerization. | researchgate.net |

| Phosphine sulfonate nickel catalysts | Can copolymerize ethylene with a variety of polar monomers. | acs.orgresearchgate.net |

| α-diimine nickel complexes | Can exhibit high polymerization activity and produce high-molecular-weight polyethylene with adjustable branching. | ustc.edu.cn |

Chain Walking Mechanisms in Polyolefin Synthesis

In the realm of polyolefin synthesis, nickel catalysts derived from precursors such as nickel bis(benzenesulphonate) and activated by co-catalysts in the presence of specific ligands, exhibit a remarkable catalytic process known as "chain walking". This mechanism is fundamental to producing branched polymers from a simple monomer like ethylene. The process, famously observed with Brookhart-type α-diimine nickel catalysts, allows the active catalyst center to migrate along the growing polymer chain. rsc.orgbohrium.com

The mechanism involves a series of reversible β-hydride elimination and re-insertion steps. After an initial insertion of a monomer, the nickel-alkyl species can undergo β-hydride elimination to form a nickel-hydride and a polymer chain with a terminal double bond. Instead of dissociating, the nickel-hydride can then re-insert the olefinic end of the polymer chain at various positions. This "walking" or isomerization of the metal center along the polymer backbone, prior to the next monomer insertion, is what introduces branches. bohrium.comscirp.org The type of branches formed—including methyl, ethyl, propyl, and longer chains—is a direct consequence of where the catalyst re-inserts along the chain before adding the next ethylene unit. bohrium.com This unique catalytic behavior provides a pathway to create a variety of polymer microstructures, from amorphous elastomers to semi-crystalline plastics, using only ethylene as the feedstock. scirp.org

Effect of Ligand Steric and Electronic Parameters on Catalytic Performance

The performance of nickel bis(benzenesulphonate)-based catalytic systems is profoundly influenced by the steric and electronic properties of the ancillary ligands, typically α-diimines, that coordinate to the nickel center. nih.gov A judicious choice of these ligand parameters allows for precise control over the catalytic activity and the resulting polymer architecture. nih.gov

Steric Effects: The steric bulk of the ligands, particularly the substituents at the ortho-positions of the N-aryl rings of an α-diimine ligand, plays a critical role. acs.org Increasing the steric hindrance around the metal center can:

Retard chain transfer processes, which often leads to polymers with higher molecular weights. acs.orgnih.gov

Influence the rate of chain walking. Increased steric bulk can slow down monomer insertion relative to the chain walking rate, resulting in polymers with a higher branching density. rsc.org

Electronic Effects: The electronic nature of the ligand, modulated by electron-donating or electron-withdrawing substituents, directly impacts the electrophilicity of the nickel center. scirp.org

Electron-withdrawing groups (e.g., halogens) can increase the electrophilicity of the nickel center, often leading to higher catalytic activities. scirp.orgrsc.org These groups can also influence branching density, though the effect can sometimes be counteracted by steric factors. rsc.org

Electron-donating groups (e.g., methoxy (B1213986) or methyl groups) can increase the electron density at the metal center. This has been shown to lead to more stable catalysts and can produce polymers with higher molecular weights. nih.govrsc.org

The interplay between these steric and electronic effects is complex and crucial for tailoring catalyst performance. For instance, a concerted tuning of both can lead to a simultaneous enhancement of multiple polymer properties, including molecular weight, melting point, and branching density. lsmu.lt

| Ligand Parameter | Influence on Catalytic Activity | Influence on Polymer Molecular Weight | Influence on Branching Density |

| Increased Steric Bulk | Can decrease or increase | Generally increases | Can increase or decrease |

| Electron-Withdrawing Groups | Generally increases | Variable | Generally increases |

| Electron-Donating Groups | Generally decreases | Generally increases | Generally decreases |

Table 1: General influence of ligand steric and electronic parameters on catalytic performance in ethylene polymerization.

Control over Polymer Molecular Weight and Branching

The ability to control polymer molecular weight and branching is a hallmark of late transition metal catalysts, including those based on nickel bis(benzenesulphonate). This control is primarily achieved by manipulating the polymerization conditions, which alters the competition between chain propagation, chain transfer, and chain walking. juniperpublishers.com

Control via Polymerization Temperature: Temperature is a critical parameter.

Molecular Weight: Increasing the polymerization temperature generally leads to a decrease in the polymer's molecular weight. rsc.org This is because higher temperatures accelerate chain transfer reactions relative to chain propagation.

Branching: Higher temperatures typically increase the rate of β-hydride elimination and re-insertion, favoring the chain walking mechanism. mdpi.com This results in polymers with a higher number of branches per 1000 carbon atoms. scirp.orgrsc.org Conversely, lower temperatures suppress chain walking, leading to more linear polymers with higher crystallinity. scirp.org

Control via Monomer Pressure: The pressure of the ethylene monomer is another powerful tool for tuning the polymer microstructure.

Molecular Weight: Higher ethylene pressure generally increases the rate of monomer insertion, leading to higher molecular weight polymers.

Branching: At high ethylene pressures, the rate of chain propagation can outpace the rate of chain walking. The catalyst has less time to "walk" before the next monomer inserts, resulting in a more linear polymer with fewer branches. rsc.orgjuniperpublishers.com Conversely, low ethylene pressure favors the chain walking process, leading to the formation of hyperbranched, amorphous materials. acs.org

This tunability allows for the synthesis of a wide spectrum of polyethylene materials, from high-density plastics to elastomeric materials, all from a single catalyst system by simply adjusting the reaction conditions. royalsocietypublishing.org

| Polymerization Condition | Effect on Molecular Weight | Effect on Branching Density |

| Increased Temperature | Decrease | Increase |

| Decreased Temperature | Increase | Decrease |

| Increased Ethylene Pressure | Increase | Decrease |

| Decreased Ethylene Pressure | Decrease | Increase |

Table 2: The effect of temperature and ethylene pressure on polymer molecular weight and branching in nickel-catalyzed polymerization.

Applications in Advanced Materials Science and Engineering

Precursors for Metal Oxide Synthesis via Controlled Thermal Decomposition

The controlled thermal decomposition of metal-organic precursors is a cornerstone of modern nanomaterial synthesis, providing a reliable route to producing metal oxides with high purity and controlled morphology. Nickel bis(benzenesulphonate) serves as an exemplary precursor for the synthesis of nickel oxide (NiO), a material of significant interest for its applications in catalysis, energy storage, and electronics. The thermal behavior of nickel(II) benzenesulphonate has been studied, revealing a decomposition pathway that can be harnessed for the production of nickel-containing materials.

The decomposition of nickel(II) benzenesulphonate proceeds through distinct stages, with the final residue being dependent on the atmospheric conditions. In an oxygen atmosphere, the decomposition primarily yields nickel(II) oxide (NiO). However, in an inert atmosphere, such as nitrogen, the thermal degradation can result in the formation of nickel(II) sulphide. This variability underscores the importance of the processing environment in determining the final product. The decomposition process is also accompanied by the release of volatile products, including sulfur oxides, benzene (B151609), and thiophenol, which are byproducts of the breakdown of the benzenesulphonate ligand.

Table 1: Thermal Decomposition Data for Nickel(II) Benzenesulphonate

| Atmosphere | Temperature Range (°C) | Decomposition Products |

| Oxygen | 300-600 | Nickel(II) oxide (NiO), Sulfur dioxide |

| Nitrogen | 300-600 | Nickel(II) sulphide, Benzene, Thiophenol |

This interactive table provides a summary of the thermal decomposition products of Nickel(II) benzenesulphonate under different atmospheric conditions.

The rational design of precursors is a critical aspect of controlling the architecture of the resulting nanomaterials. iucr.org By modifying the precursor, it is possible to influence the size, shape, and crystallinity of the final product. In the context of nickel bis(benzenesulphonate), the benzenesulphonate ligand plays a crucial role. Its size, shape, and decomposition characteristics can influence the nucleation and growth of the nickel oxide or sulphide nanoparticles.

For instance, the use of substituted benzenesulphonate ligands can introduce steric hindrance or electronic effects that alter the decomposition temperature and the kinetics of particle formation. This, in turn, can be used to tune the morphology of the resulting nanomaterials, leading to the formation of nanoparticles, nanorods, or other complex architectures. The self-assembly of precursor molecules, such as the formation of hydrated complexes like hexaaquanickel(II) bis[4-amino-3-methyl-benzenesulfonate], can also create a template for the final material's structure. scientific.net The thermal decomposition of such a complex, which already possesses a two-dimensional network structure held together by hydrogen bonds, could potentially yield a nanostructured material that retains some of the precursor's architectural features. scientific.net

Supramolecular Assemblies and Coordination Polymers

The ability of nickel ions to form coordination complexes with a variety of ligands, combined with the versatile nature of the benzenesulphonate group, makes nickel bis(benzenesulphonate) a valuable component in the construction of supramolecular assemblies and coordination polymers. These materials are of great interest due to their potential applications in areas such as catalysis, gas storage, and molecular recognition.

The benzenesulphonate group can participate in coordination to the nickel center, act as a counter-ion, or engage in hydrogen bonding and π-π stacking interactions to direct the formation of extended structures. The interplay of these interactions allows for the creation of a wide range of architectures, from simple dimers to complex three-dimensional networks.

The design of coordination networks with tunable architectures is a key goal in crystal engineering. By carefully selecting the ligands and reaction conditions, it is possible to control the dimensionality and topology of the resulting network. In systems involving nickel and sulfonate-containing ligands, the coordination environment of the nickel ion and the coordination mode of the sulfonate group are critical factors.

For example, the use of ancillary ligands in conjunction with benzenesulphonate can lead to the formation of mixed-ligand coordination polymers with unique structures and properties. These ancillary ligands can bridge nickel centers, leading to the formation of one-, two-, or three-dimensional networks, while the benzenesulphonate groups can occupy coordination sites or act as charge-balancing anions within the crystal lattice. The hydrothermal synthesis method is often employed to create these crystalline materials, as it allows for the slow growth of crystals and the formation of thermodynamically stable phases. iucr.orgcolab.wsresearchgate.net

Self-assembly is a powerful bottom-up approach for the construction of functional materials. It relies on the spontaneous organization of molecular components into well-defined structures through non-covalent interactions. In the context of nickel bis(benzenesulphonate), self-assembly can be driven by a combination of coordination bonds, hydrogen bonds, and π-π stacking interactions.

The formation of hexaaquanickel(II) bis[4-amino-3-methyl-benzenesulfonate] is a prime example of self-assembly, where nickel ions, water molecules, and substituted benzenesulphonate anions organize into a two-dimensional network. scientific.net The hydrogen bonding between the coordinated water molecules and the sulfonate groups plays a crucial role in stabilizing this structure. scientific.net By understanding and controlling these self-assembly principles, it is possible to design and synthesize new materials with desired functionalities. The choice of solvent, temperature, and the presence of other coordinating species can all influence the self-assembly process and the final structure of the material.

Integration into Hybrid Organic-Inorganic Materials